N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a chemical compound known for its diverse applications in scientific research. With its unique structure, this compound offers immense potential in various fields, including drug discovery, materials science, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl and 1-naphthamide.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution, coupling reactions, and purification processes to obtain the final product
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide include:
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-oxobutanamide
Uniqueness
What sets this compound apart is its unique naphthamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by various research findings and case studies.
Chemical Structure and Synthesis
The compound's molecular formula is C22H20N2O3, and it features a naphthalene carboxamide backbone with a methoxy group and a pyrrolidinone moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the naphthalene core : Reacting naphthalene-1-carboxylic acid with an amine under dehydrating conditions.
- Methylation : Introducing the methoxy group via methyl iodide in the presence of a base.
- Pyrrolidinone attachment : Achieved through nucleophilic substitution reactions.
These steps ensure the production of the desired compound with specific functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, similar structures have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The activity is often assessed using MTT assays, which measure cell viability post-treatment. Results indicate that certain derivatives can significantly reduce cell viability at specific concentrations, suggesting their potential as therapeutic agents .
The biological activity of this compound can be attributed to its ability to interact with molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which could lead to reduced proliferation of cancer cells.
- Biofilm Disruption : Its structural components may interfere with gene transcription related to biofilm formation in bacteria, enhancing its antimicrobial effectiveness.
Cytotoxicity Studies
In a study assessing the cytotoxic effects of related compounds, various derivatives were tested against L929 fibroblast cells. The results indicated that while some compounds exhibited toxicity at higher concentrations (e.g., 200 µM), others enhanced cell viability at lower doses, highlighting the structure-dependent nature of their biological effects .
Compound | Concentration (µM) | Cell Viability (%) |
---|---|---|
24 | 100 | 92 |
25 | 200 | 68 |
29 | 50 | 127 |
Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of various oxadiazole derivatives showed that some compounds had greater activity than standard antibiotics like ciprofloxacin. This indicates that this compound could serve as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-14-16(11-12-19(20)24-13-5-10-21(24)25)23-22(26)18-9-4-7-15-6-2-3-8-17(15)18/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPXHHIEPCAIKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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